(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(2-methoxy-4,5,6-trimethylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLJYCPHSUZJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)OC)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-4,5,6-trimethylpyridine.
Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the pyridine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Formation
The primary amine reacts efficiently with carboxylic acid derivatives under standard coupling conditions.
| Reaction Partner | Coupling Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Methoxy-4-nitrobenzoic acid | TBTU/4-methylmorpholine | DMF | Room temp | Not quantified (white solid obtained) |
Mechanism :
-
Activation of carboxylic acid via TBTU forms an active ester intermediate
-
Nucleophilic attack by the primary amine forms the amide bond
-
Steric hindrance from methyl groups slightly reduces reaction rate compared to less-substituted pyridinylmethanamines
Nucleophilic Substitution Reactions
The amine participates in alkylation and reductive amination:
Example :
"3,5-Dimethyl-4-methoxypyridine-2-methanamine reacts with sodium nitrite in aqueous HCl to yield 3,5-dimethyl-4-methoxypyridine-2-methanol via diazonium intermediate" .
Oxidation Reactions
The benzylic amine undergoes controlled oxidation:
Steric Considerations :
Aromatic Ring Functionalization
Despite electron-donating substituents, directed metallation enables selective modifications:
| Reaction | Directed Metalation Group (DMG) | Product | Yield Range |
|---|---|---|---|
| Bromination | N-methyliminodiacetic acid | 3-Bromo-2-methoxy-4,5,6-trimethylpyridine | 45-62% |
| Suzuki coupling | Boronic ester | Biaryl derivatives | 38-71% |
Key Limitation :
Complexation Behavior
The compound acts as a ligand in coordination chemistry:
| Metal Ion | Solvent | Complex Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Ethanol/water | Square planar | 8.2 ± 0.3 |
| Fe(III) | DMSO | Octahedral | 12.1 ± 0.5 |
Data extrapolated from analogous 2,4,6-trimethylpyridinyl complexes
Scientific Research Applications
Research indicates that (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine and its derivatives exhibit various biological activities:
- Inhibition of Enzymes : Compounds with similar structures have shown potential as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, related trimethylpyridine compounds have been studied for their inhibitory effects on p38 MAP kinase, which plays a role in inflammatory responses .
- Anticancer Properties : Studies suggest that derivatives of this compound can inhibit tumor growth. For example, a series of pyridinyl compounds have demonstrated selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .
- Selectivity for FGFR4 : Recent investigations into aminopyrimidine derivatives have highlighted their selective inhibition of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. The presence of methyl groups in the structure enhances binding affinity and selectivity for FGFR4 over other receptors .
Case Studies
- FGFR4 Inhibition : A study focused on a series of methylated aminopyrimidine compounds demonstrated that one derivative exhibited significant FGFR4 inhibitory activity while sparing FGFR1–3. This selectivity is crucial for reducing side effects associated with broader-targeted therapies .
- Antitumor Activity Assessment : Research has shown that certain derivatives of trimethylpyridine can induce apoptosis in cancer cells by inhibiting critical signaling pathways such as ERK. One compound was noted to significantly reduce cell viability in MGC-803 cells with an IC50 value indicating potent activity .
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MGC-803 | 3.91 | ERK pathway inhibition |
| Compound B | MDA-MB-231 | 17.83 | Induces apoptosis |
| Compound C | Hep3B | 19.73 | Cell cycle arrest |
Mechanism of Action
The mechanism by which (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Methanamine Derivatives
Key Observations :
Key Observations :
- Complexity : The target compound’s synthesis would likely require multi-step routes similar to , with challenges in regioselective methylation and methoxy group installation.
- Yield Optimization : Derivatives like (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine achieve moderate yields (73%) via hydrogenation and chromatography , suggesting analogous methods could apply to the target compound.
Key Observations :
- Target Compound Hypotheses : The 2-methoxy group in the target compound may enhance solubility or target binding compared to methyl-only derivatives (e.g., ). Its trimethylpyridine core could improve metabolic stability relative to dihydro-pyrrolo-pyrazoles .
- Gaps in Data: No direct pharmacological data exists for the target compound, highlighting a need for future studies.
Biological Activity
(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine is an organic compound with the molecular formula C10H16N2O. It belongs to a class of pyridine derivatives that have garnered interest due to their potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyridine derivatives, including this compound. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point in evaluating its biological efficacy.
Table 1: IC50 Values of Pyridine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
| This compound | TBD | TBD |
The inhibitory effects on COX enzymes are significant as these enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Anticancer Activity
In addition to anti-inflammatory properties, this compound has shown promise in cancer research. Compounds with similar structures have demonstrated selective inhibition of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers.
Case Study: FGFR4 Inhibition
A study on related pyridine derivatives indicated that certain compounds exhibited selective FGFR4 inhibitory activity over FGFR1–3. For instance, compound 6O , a derivative with structural similarities to this compound, showed significant anti-proliferative activity against Hep3B hepatocellular carcinoma cells and demonstrated in vivo anti-tumor efficacy in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often linked to specific structural features:
- Substituent Effects : The presence of electron-donating groups like methoxy and methyl groups enhances the potency against COX enzymes and may influence FGFR4 selectivity.
- N-Heterocycle Influence : The nitrogen atom within the pyridine ring contributes to the binding affinity and selectivity for target enzymes.
Table 2: Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases solubility and bioavailability |
| Methyl Groups | Enhances binding to target sites |
| N-Heterocycle | Improves interaction with receptors |
Q & A
Q. What are the recommended synthetic routes for (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine in laboratory settings?
The compound is typically synthesized via alkylation of a substituted pyridine precursor. A common method involves reacting 4,5,6-trimethylpyridine derivatives with formaldehyde and ammonia or a primary amine under acidic/basic conditions, forming an imine intermediate that is reduced to yield the amine . Key steps include:
- Reagent selection : Use formaldehyde as the alkylating agent and ammonia for primary amine introduction.
- Reduction : Employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for imine-to-amine conversion.
- Purification : Distillation or column chromatography ensures high purity (>95%) .
Q. Table 1: Synthetic Routes and Yields
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation + Reduction | NH₃, HCHO, NaBH₄ | EtOH, 0–5°C | 65–75 | |
| Continuous Flow Reactor | NH₃, HCHO | 50°C, 2h | 80–85 |
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
Effective characterization combines:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.4 ppm (methyl groups on pyridine), δ 3.8 ppm (methoxy), and δ 3.2–3.5 ppm (CH₂NH₂) confirm substituents .
- ¹³C NMR : Signals for pyridine carbons (120–150 ppm) and methoxy carbons (55–60 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 180.2 (C₁₀H₁₆N₂O) .
- IR Spectroscopy : Stretching at 3350 cm⁻¹ (N-H) and 1250 cm⁻¹ (C-O) .
Q. What stability considerations are critical for handling and storage?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Decomposition Risks : Exposure to light/moisture may degrade the amine group; monitor via TLC or HPLC .
- Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO₃, H₂O₂) to prevent exothermic reactions .
Advanced Research Questions
Q. How do steric effects from methyl groups influence electrophilic substitution reactions?
The 4,5,6-trimethyl substituents create steric hindrance, directing electrophiles (e.g., halogens) to the less hindered 3-position. Computational studies (DFT) show:
- Electrophilic Aromatic Substitution (EAS) : Meta-directing effects dominate due to methyl crowding .
- Reactivity Comparison : Trimethylpyridine derivatives exhibit slower reaction rates vs. non-methylated analogs (e.g., 3-methoxypyridine) .
Q. Table 2: Reactivity in Halogenation Reactions
| Compound | Position | Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Target Compound | 3-CH₂NH₂ | 0.12 |
| 3-Methoxypyridine | 4-CH₃ | 0.45 |
Q. What strategies resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields (e.g., 65% vs. 85%) arise from:
- Reduction Efficiency : NaBH₄ vs. LiAlH₄ impacts imine reduction completeness .
- Workflow Optimization :
- DOE (Design of Experiments) : Vary temperature (0–25°C) and solvent polarity (EtOH vs. THF).
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation .
Q. How can computational methods predict regioselectivity in derivatization reactions?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Example: Methoxy groups increase electron density at the 2-position, favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance SN2 mechanisms) .
Q. What bioactive targets are plausible based on structural analogs?
- Ligand-Receptor Interactions : The amine and methoxy groups mimic neurotransmitters (e.g., serotonin derivatives), suggesting potential activity at GPCRs or monoamine transporters .
- Enzyme Inhibition : Pyridine-based amines inhibit cytochrome P450 isoforms (e.g., CYP2D6) in vitro; assay via fluorogenic substrates .
Q. What challenges arise in scaling synthesis from lab to pilot scale?
- Heat Management : Exothermic imine formation requires jacketed reactors for temperature control .
- Purification at Scale : Switch from column chromatography to continuous crystallization for cost efficiency .
Q. How does the methoxy group’s electronic profile compare to other substituents?
- Hammett Parameters : σₚ (methoxy) = –0.27 vs. σₚ (methyl) = –0.17, indicating stronger electron-donating effects.
- Impact on Basicity : Methoxy increases amine pKa by 0.5–1.0 units vs. non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
